3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid

Bile acid conjugation Hepatic transport Enterohepatic circulation

Researchers studying bile acid transport or metabolism often face confounding results when using cholic acid-its conjugation status and metabolic fate are entirely different. 12β-Hydroxyisocholic acid (lagocholic acid, 12-epicholic acid) solves this by providing a stereochemical probe that is secreted completely unconjugated, unlike the fully conjugated cholic acid. Its altered enterohepatic stability (only 3% remains unchanged after cycling vs. 35% for cholate) makes it an exquisitely sensitive substrate for detecting bacterial biotransformation. - Unconjugated biliary secretion: Unlike cholic acid, this 12β-epimer is secreted 100% unconjugated, enabling direct dissection of NTCP/BSEP substrate specificity. - Microbiome activity tracer: Its rapid intestinal biotransformation allows precise quantification of bacterial dehydroxylation, epimerization, and redox activities. - FXR pathway discrimination: Reduced FXR agonism compared to cholic acid helps identify receptor-specific bile acid signaling effects.

Molecular Formula C₂₄H₄₀O₅
Molecular Weight 408.6 g/mol
CAS No. 71883-64-2
Cat. No. B056335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid
CAS71883-64-2
Synonyms(3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic Acid;  (R)-4-((3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid;  3α,7α,12β-Trihydroxy-5β-cholanic Acid;  3α,7α,12β-Trihydrox
Molecular FormulaC₂₄H₄₀O₅
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-KRHHAYMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12β-Hydroxyisocholic Acid – Stereochemical Features


3α,7α,12β-Trihydroxy-5β-cholanic acid (12β-hydroxyisocholic acid, also known as lagocholic acid or 12-epicholic acid) is a C24 trihydroxy bile acid that differs from the primary bile acid cholic acid solely by the inversion of the 12-hydroxyl group from the α (equatorial) to the β (axial) configuration [1]. This single stereochemical alteration fundamentally changes its physicochemical properties, hepatic handling, enterohepatic metabolism, and receptor activation profile. While cholic acid is a major endogenous bile acid, 12β-hydroxyisocholic acid is a minor physiological component found in human urine and detectable at elevated levels in certain pathological states such as alcoholic liver damage [2][3]. The compound is commercially available as a research chemical (purity ≥95–99%) for use in bile acid metabolism studies, receptor profiling, and hepatobiliary physiology investigations .

Why 12α-Bile Acids Cannot Substitute


Substituting cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) or other 12α-epimers for 12β-hydroxyisocholic acid introduces critical experimental confounds because the 12β-hydroxyl epimerization drastically alters hepatic conjugation, biliary lipid secretion, and enterohepatic stability. In the rat model, cholic acid is secreted almost entirely in conjugated form, whereas 12β-hydroxyisocholic acid is secreted completely unconjugated [1]. This difference in conjugation status directly impacts bile acid-dependent bile flow, phospholipid and cholesterol output, and the compound's susceptibility to intestinal bacterial biotransformation. Moreover, after one week of dietary administration, only 3% of the 12β-epimer remains unchanged in the bile salt pool, compared to 35% for cholate, indicating profoundly different metabolic fates that preclude simple interchangeability in any experiment measuring bile acid signaling, transport, or metabolic effects [2].

Quantitative Differentiation Evidence


Hepatic Conjugation Deficiency vs. Cholic Acid

In the bile fistula rat model, intraduodenally infused 12β-hydroxyisocholic acid was secreted into bile entirely in the unconjugated form, whereas cholic acid was secreted completely conjugated (primarily as taurine and glycine conjugates). The 7β-epimer showed intermediate behavior with approximately 60% conjugation [1]. This is a qualitative, binary difference with profound implications for hepatic transport protein recognition and intestinal reabsorption efficiency.

Bile acid conjugation Hepatic transport Enterohepatic circulation

Opposite Effects on Biliary Lipid Secretion

Cholic acid infusion increased biliary phospholipid (PL) and cholesterol (CH) secretion above preinfusion control levels, consistent with its known role in promoting mixed micelle formation. In contrast, 12β-hydroxyisocholic acid infusion caused a parallel decrease in both PL and CH secretion compared to preinfusion values [1]. This opposite direction of effect is a direct consequence of the 12β-epimer's inability to form mixed micelles efficiently due to its unconjugated state and altered detergent properties.

Biliary lipid secretion Gallstone pathogenesis Bile acid physiology

Choleretic Potency Comparison

At equivalent infusion rates, the three epimeric trihydroxy bile acids increased bile flow in the rank order: 7β-hydroxyisocholic acid > 12β-hydroxyisocholic acid > cholic acid. Bile flow increased linearly with bile salt secretion rate for all three compounds, but the slope was steeper for the β-epimers than for cholic acid [1]. This indicates that 12β-hydroxyisocholic acid possesses intrinsically greater choleretic potency per mole of bile salt secreted.

Bile flow Choleresis Hepatobiliary function

Enterohepatic Stability Contrast

After 7 days of dietary administration to rats, the proportion of unchanged administered bile salt remaining in the bile salt pool was 3% for 12β-hydroxyisocholic acid, compared to 20% for the 7β-epimer and 35% for cholic acid [1]. All three bile salts were well absorbed (rank order: 7β > cholate > 12β), but 12β-hydroxyisocholic acid underwent the most extensive biotransformations during enterohepatic cycling (rank order: 12β > 7β > cholate) [1].

Bile acid metabolism Enterohepatic circulation Gut microbiome

Reduced FXR Activation Profile

In a systematic structure-activity relationship study of bile acids on FXR activation using a cell-based luciferase reporter assay and an in vitro coactivator association assay, hydroxyl epimers of deoxycholic acid (DCA) bearing a 12β-hydroxyl group exhibited decreased FXR agonist activity compared to DCA (3α,12α). The authors concluded that a 12β-hydroxyl group negatively impacts FXR activation [1]. While this study examined DCA epimers rather than trihydroxy bile acids directly, the stereochemical principle—that a β-oriented 12-hydroxyl impairs FXR binding—has been established as a class-level inference applicable to 12β-hydroxyisocholic acid vs. cholic acid (3α,7α,12α).

Farnesoid X receptor (FXR) Nuclear receptor Structure-activity relationship

Research Applications of 12β-Hydroxyisocholic Acid


Probing Conjugation and Hepatic Transport

Because 12β-hydroxyisocholic acid is secreted into bile in completely unconjugated form while cholic acid is fully conjugated [1], this compound serves as a unique stereochemical probe to dissect the substrate specificity of hepatic bile acid transporters (NTCP, BSEP) and conjugating enzymes (BACS, BAAT). Researchers can use it to test whether these systems recognize the 12-hydroxyl orientation as a critical determinant for uptake, conjugation, and efflux.

Modulating Biliary Lipid Composition

The opposite effects of 12β-hydroxyisocholic acid (decreased phospholipid and cholesterol secretion) versus cholic acid (increased secretion) make it a valuable tool for manipulating biliary lipid composition in experimental models [1]. This is particularly relevant for studies on cholesterol gallstone pathogenesis, where the cholesterol/phospholipid/bile acid ratio is a key determinant of lithogenicity.

Gut Microbial Bile Acid Metabolism Probe

With only 3% remaining unchanged after 7 days of enterohepatic cycling (vs. 35% for cholate) [2], 12β-hydroxyisocholic acid is an exquisitely sensitive substrate for detecting and quantifying intestinal bacterial bile acid-modifying activities, including dehydroxylation, epimerization, and oxidation/reduction reactions. It can be used as a tracer to assess microbiome functional capacity in disease models such as inflammatory bowel disease, alcoholic liver disease, and metabolic syndrome.

Differentiating FXR-Dependent Signaling

Based on class-level structure-activity evidence that 12β-hydroxyl epimers exhibit reduced FXR activation [3], 12β-hydroxyisocholic acid can be employed alongside cholic acid (a stronger FXR agonist) in gene expression and metabolic studies to identify which bile acid effects are mediated through FXR versus other bile acid receptors (TGR5, PXR, VDR) or physicochemical mechanisms.

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